(1-Methyldecyl)cyclohexane
Description
(1-Methyldecyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a decyl chain (10-carbon alkyl group) bearing a methyl branch at the first carbon. This structure imparts unique physicochemical properties, including increased hydrophobicity and steric hindrance compared to simpler cyclohexane derivatives.
Properties
CAS No. |
13151-77-4 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
undecan-2-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
HTLTZXFLCWUBHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
Synonyms |
(1-Methyldecyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Similar Compounds :
- Methylcyclohexane : A cyclohexane ring with a single methyl substituent.
- Ethylcyclohexane : Cyclohexane with an ethyl group.
- 1,3-Dimethylcyclohexane : A dimethyl-substituted isomer.
- Adamantane Derivatives : Polycyclic hydrocarbons with rigid structures .
Synthesis: (1-Methyldecyl)cyclohexane likely follows alkylation pathways similar to other substituted cyclohexanes. For instance, cyclohexanone derivatives are often synthesized via condensation reactions, as seen in the synthesis of a cyclohexane-benzaldehyde adduct (85% yield using diethylamine) . However, the long decyl chain in (1-Methyldecyl)cyclohexane may require specialized catalysts or stepwise alkylation.
Physicochemical Properties
- Solubility and Polarity: The long decyl chain enhances hydrophobicity, making (1-Methyldecyl)cyclohexane less polar than methyl- or ethylcyclohexane. This aligns with solvent extraction trends; cyclohexane is effective for non-polar compounds, while polar mixtures (e.g., cyclohexane:butyl acetate) extract oxygenated species .
- Thermal Stability : Branched alkanes like (1-Methyldecyl)cyclohexane typically exhibit higher thermal stability than linear analogs due to reduced molecular packing.
Table 2: Key Physicochemical Properties
Biodegradability and Environmental Impact
Evidence indicates that methyl- and ethylcyclohexane degrade rapidly under sulfate-reducing conditions, but dimethyl isomers exhibit slower biodegradation due to steric hindrance .
Table 3: Biodegradation Rates
| Compound | Relative Biodegradability | Key Factor(s) |
|---|---|---|
| (1-Methyldecyl)cyclohexane | Low (est.) | Steric hindrance |
| Methylcyclohexane | High | Minimal branching |
| 1,3-Dimethylcyclohexane | Moderate | Increased branching |
| Cyclohexane | High | No substituents |
Spectroscopic and Analytical Profiles
- Mass Spectrometry (MS) : Cyclohexane derivatives with substituents (e.g., ketones) show characteristic neutral losses (e.g., 57 Da for ketone-substituted rings) . The decyl chain in (1-Methyldecyl)cyclohexane may produce fragments indicative of long-chain alkanes (e.g., m/z 85, 57).
- Raman Spectroscopy : Methylcyclohexane and its isomers exhibit distinct Raman shifts compared to cyclohexane, with dimethyl isomers showing greater spectral divergence .
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